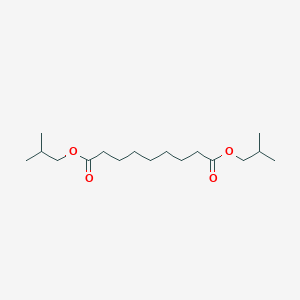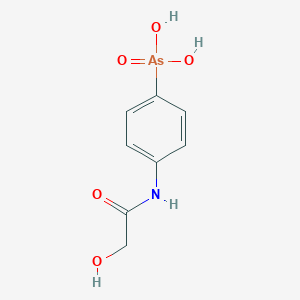
イノシン酸
概要
説明
科学的研究の応用
イノシン酸は、科学研究において幅広い応用範囲を持っています:
作用機序
イノシン酸は、いくつかのメカニズムを通じてその効果を発揮します:
酵素反応: 一連の酵素反応を通じてプリンヌクレオチドの合成に関与しています.
分子標的: イノシン酸は、アデノシン一リン酸脱アミナーゼやイノシン一リン酸脱水素酵素などの酵素を標的としています.
経路: イノシン酸は、アデノシン三リン酸とグアノシン三リン酸の合成に不可欠なプリンヌクレオチドサイクルの重要な中間体です.
6. 類似化合物の比較
イノシン酸は、アデノシン一リン酸やグアノシン一リン酸などの他のヌクレオチドと比較することができます:
アデノシン一リン酸: 炭素-6位にカルボニル基ではなくアミノ基があることで、イノシン酸とは異なります.
類似化合物:
- イノシン酸二ナトリウム(E631)
- イノシン酸二カリウム(E632)
- イノシン酸カルシウム(E633)
生化学分析
Biochemical Properties
Inosinic acid is an essential metabolite for purine biosynthesis and degradation . It interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it can be formed by the deamination of adenosine monophosphate by AMP deaminase . It also interacts with the enzyme deoxyribonucleoside triphosphate pyrophosphohydrolase, which hydrolyzes inosine triphosphate (ITP), releasing pyrophosphate and IMP .
Cellular Effects
Inosinic acid impacts various types of cells and cellular processes . It influences cell function by regulating RNA editing, metabolic enzyme activity, and signaling pathways . For instance, it has been found to modulate host immune and inflammatory functions .
Molecular Mechanism
The molecular mechanism of inosinic acid involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can be metabolized into hypoxanthine, xanthine, and uric acid .
Temporal Effects in Laboratory Settings
The effects of inosinic acid change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of inosinic acid vary with different dosages in animal models . Studies have shown that inosinic acid combined with antiviral and antioxidant drugs produces a protective effect, with increased survival and decreased lung pathologies, in influenza H3N2 virus-infected mice .
準備方法
合成経路と反応条件: イノシン酸は、アデノシン一リン酸脱アミナーゼ酵素によるアデノシン一リン酸の脱アミノ化により合成できます . 合成は、5-ホスホリボシル-1-ピロリン酸と呼ばれる化合物から始まります。 イノシン酸の合成に関与する酵素は、細胞内でマルチ酵素複合体を形成します .
工業的生産方法: 食品業界では、イノシン酸は鶏肉副産物などの食肉産業廃棄物から頻繁に生産されます . この化合物は、うま味調味料として使用するために抽出および精製されます。 工業的生産には、高純度イノシン酸を得るための加水分解と酵素反応が含まれます .
化学反応の分析
反応の種類: イノシン酸は、酸化、還元、置換反応を含むさまざまな化学反応を起こします。 イノシン酸はイノシンに加水分解することができ、また酵素反応によりアデノシン一リン酸またはグアノシン一リン酸に変換することもできます .
一般的な試薬と条件:
酸化: イノシン酸は、ニコチンアミドアデニンジヌクレオチドを水素受容体として使用して、キサンチレートに酸化できます.
還元: 還元反応は通常、イノシン酸をイノシンに変換することを伴います。
置換: 置換反応は、イノシン酸を他のヌクレオチドに変換する特定の酵素の存在下で起こる可能性があります。
主要な生成物:
イノシン: イノシン酸の加水分解によって生成されます.
アデノシン一リン酸: イノシン酸の炭素-6カルボニル基をアミノ基で置換することで生成されます.
グアノシン一リン酸: イノシン酸をキサンチレートに酸化し、その後炭素2にアミノ基を付加することで生成されます.
類似化合物との比較
- Disodium Inosinate (E631)
- Dipotassium Inosinate (E632)
- Calcium Inosinate (E633)
These compounds are used as flavor enhancers and share similar metabolic pathways with inosinic acid .
特性
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O8P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSZFWQUAKGDAV-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N4O8P | |
| Record name | INOSINIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30918-54-8 | |
| Record name | Polyinosinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30918-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80948097 | |
| Record name | 5'-Inosinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80948097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odourless, colourless or white crystals or powder, Solid | |
| Record name | INOSINIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Inosinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble in water, slightly soluble in ethanol | |
| Record name | INOSINIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
131-99-7 | |
| Record name | Inosinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Inosinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inosinic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04566 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5'-Inosinic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5'-Inosinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80948097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Inosine 5'-monophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INOSINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAO7US05G5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Inosinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary role of inosinic acid in food?
A1: Inosinic acid is renowned for its significant contribution to the umami taste, often described as a savory or meaty flavor, in various foodstuffs [, ].
Q2: How does inosinic acid enhance flavor?
A2: While nearly tasteless on its own at typical concentrations, inosinic acid exhibits a synergistic effect with other flavor compounds, particularly glutamic acid (monosodium glutamate). This interaction significantly amplifies the perceived savory taste, making food more palatable [, ].
Q3: Does inosinic acid contribute to the unique taste of Katsuobushi stock?
A3: Research suggests that inosinic acid plays a dominant role in the delectable, meaty flavor profile of Katsuobushi stock, further enhanced by the presence of various amino acids, excluding histidine [].
Q4: How does the inosinic acid content change during bread fermentation?
A4: Fermentation with baker’s yeast (Saccharomyces cerevisiae) generally leads to a more than two-fold increase in the inosinic acid content of bread, contributing to its desirable flavor [].
Q5: Which types of flour yield higher inosinic acid levels in bread?
A5: Dough prepared from hard wheat flour has been shown to contain significantly higher inosinic acid concentrations compared to dough made from medium or soft wheat flour [].
Q6: Do processing methods influence inosinic acid levels in fish products?
A6: Inosinic acid levels in marine products vary. While fresh vertebrate meat is rich in it, processed products like boiled, dried, or canned fish generally exhibit higher levels due to the thermal inactivation of enzymes responsible for inosinic acid degradation during processing [].
Q7: How is inosinic acid biosynthesized?
A8: Inosinic acid biosynthesis involves a complex metabolic pathway. Studies highlight the role of enzymes like phosphoribosyl pyrophosphate amidotransferase, phosphoribosyl glycinamide formyltransferase, and others in this process [].
Q8: What is the role of manganese ions in inosinic acid production?
A9: Manganese ions (Mn2+) significantly influence both the yield of inosinic acid and the morphology of Brevibacterium ammoniagenes cells during microbial conversion of hypoxanthine to inosinic acid. Specifically, Mn2+ regulates DNA synthesis, and its absence leads to unbalanced growth and cell lysis, impacting inosinic acid production [].
Q9: How does the availability of adenine affect inosinic acid accumulation in bacterial cultures?
A10: High adenine concentrations inhibit inosinic acid accumulation in cultures of an adenine-auxotrophic Micrococcus glutamicus mutant. Optimal inosinic acid production occurs at suboptimal adenine levels sufficient for growth, suggesting a regulatory role of adenine in inosinic acid biosynthesis [, ].
Q10: Can dietary inosinic acid be directly incorporated into broiler meat?
A12: Supplementing broiler diets with inosinic acid has been shown to increase its deposition in both breast and thigh muscle, indicating the potential for direct incorporation from dietary sources [].
Q11: What is the molecular formula and weight of inosinic acid?
A11: The molecular formula of inosinic acid is C10H13N4O8P, and its molecular weight is 348.21 g/mol.
Q12: What analytical techniques are used to quantify inosinic acid?
A12: Various analytical methods are employed to determine inosinic acid levels, including:
- High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and selectivity for quantifying inosinic acid in various matrices, including animal muscles, flavor pastes, and beer [, , , ].
- Ion Exchange Chromatography: Facilitates the separation and quantification of inosinic acid, particularly in studies investigating its formation and degradation [, , ].
- Spectrophotometry: Often used in conjunction with chromatographic techniques to quantify inosinic acid based on its UV absorbance properties [, , ].
- Capillary Electrophoresis: Provides a rapid and accurate method for determining inosinic acid content in animal muscles [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



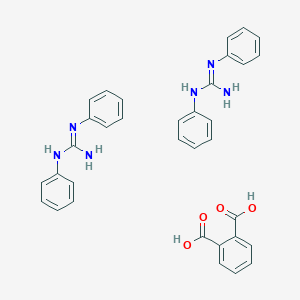
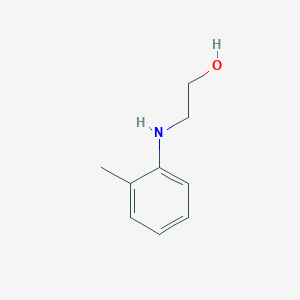

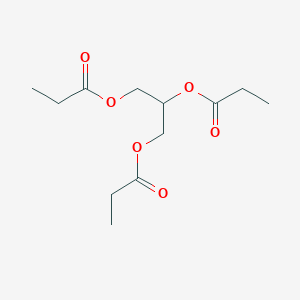
![2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic acid](/img/structure/B86975.png)
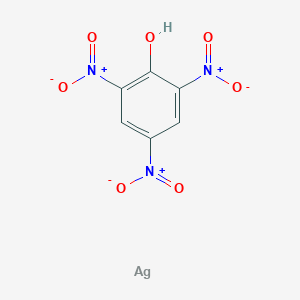


![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)


